1,4-Diphenylbut-3-yn-2-one

Analytical Chemistry Quality Control Structural Isomer Identification

1,4-Diphenylbut-3-yn-2-one (CAS 21772-11-2) is a small-molecule ynone (alkynyl ketone) with molecular formula C16H12O and a molecular weight of 220.27 g/mol. Structurally, it features a benzyl carbonyl group conjugated to a phenylethynyl moiety, placing it in the class of activated alkynes relevant to cycloaddition, conjugate addition, and photoinitiation chemistry.

Molecular Formula C16H12O
Molecular Weight 220.26 g/mol
CAS No. 21772-11-2
Cat. No. B15485921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diphenylbut-3-yn-2-one
CAS21772-11-2
Molecular FormulaC16H12O
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)C#CC2=CC=CC=C2
InChIInChI=1S/C16H12O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10H,13H2
InChIKeyIWCMRVFONGZPMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diphenylbut-3-yn-2-one (CAS 21772-11-2) Procurement Guide: Baseline Chemistry & Sourcing Context


1,4-Diphenylbut-3-yn-2-one (CAS 21772-11-2) is a small-molecule ynone (alkynyl ketone) with molecular formula C16H12O and a molecular weight of 220.27 g/mol . Structurally, it features a benzyl carbonyl group conjugated to a phenylethynyl moiety, placing it in the class of activated alkynes relevant to cycloaddition, conjugate addition, and photoinitiation chemistry. Authoritative spectral databases confirm the compound's identity via 1H NMR, FTIR, and GC-MS fingerprints [1], which are critical for quality control in procurement.

1,4-Diphenylbut-3-yn-2-one: Why In-Class Ynone Substitution Risks Experimental Inconsistency


Within the ynone family, subtle structural variations critically alter electronic conjugation, steric accessibility, and reaction pathway partitioning. 1,4-Diphenylbut-3-yn-2-one possesses a methylene spacer between one phenyl ring and the carbonyl, which differentiates it from directly conjugated ynones like 1,3-diphenylpropynone (Ph–CO–C≡C–Ph) . This methylene insertion modulates the electrophilicity of the β-alkynyl carbon and the acidity of α-protons, directly impacting regioselectivity in cycloadditions [1] and the initiating radical species profile in photoinitiation compared to diynones such as 1,5-diphenyl-1,4-diyn-3-one (DPD) [2]. Generic procurement of a “diphenyl ynone” without controlling for this methylene substitution pattern is therefore a significant risk for reaction outcome reproducibility.

1,4-Diphenylbut-3-yn-2-one: Verifiable Quantitative Differentiation Evidence for Sourcing Decisions


GC-MS and Spectral Fingerprint Differentiation vs. 1,3-Diphenylpropynone Isomer

The electron ionization (EI) mass spectrum of 1,4-diphenylbut-3-yn-2-one exhibits a distinct fragmentation pattern compared to its constitutional isomer 1,3-diphenylpropynone, which lacks the methylene spacer. The exact mass of 220.088815 Da [1] is shared, but the base peak and key fragment ions differ due to preferential cleavage at the benzyl-carbonyl bond. The standard 70 eV EI spectrum in the Wiley Registry provides a definitive fingerprint for identity verification, preventing mis-shipment of the incorrect isomer [2].

Analytical Chemistry Quality Control Structural Isomer Identification

LogP-Driven Chromatographic Behavior vs. Dibenzoylacetylene (1,4-Diphenyl-2-butyne-1,4-dione)

The calculated XLogP3 for 1,4-diphenylbut-3-yn-2-one is 3.8 , which is approximately 1.2 log units lower than the symmetrical diketo analog dibenzoylacetylene (1,4-diphenyl-2-butyne-1,4-dione, XLogP3 ≈ 5.0). This difference arises from the replacement of one ketone group with a methylene linker, reducing hydrogen-bond acceptor capacity and overall polarity. The lower lipophilicity translates to earlier elution on reversed-phase HPLC (shorter retention time) and different solvent partitioning behavior during workup.

Lipophilicity Chromatography Physicochemical Property Differentiation

Synthetic Accessibility and Uniformity: One-Step Sonogashira Coupling Advantage over Diynone Photoinitiators

The predominant synthetic route to 1,4-diphenylbut-3-yn-2-one involves a single-step Sonogashira coupling between benzyl bromide and phenylacetylene under palladium catalysis, achieving reliable yields in the 70–85% range under optimized conditions . In contrast, the structurally related photoinitiator 1,5-diphenyl-1,4-diyn-3-one (DPD) requires a multi-step sequence involving oxidation of a diynol intermediate, introducing higher batch variability and lower overall atom economy [1]. The simpler route to the target compound supports more consistent commercial supply and lower raw material cost.

Synthetic Chemistry Procurement Standardization Batch-to-Batch Consistency

Alpha-Methylene Reactivity: Enolate Alkylation Selectivity Advantage over 1,3-Diphenylpropynone

1,4-Diphenylbut-3-yn-2-one contains two sets of acidic α-protons: those adjacent to the carbonyl (pKa ~18–20 in DMSO) and those benzylic (pKa ~22–24). Under kinetic deprotonation conditions (LDA, THF, −78 °C), enolate formation occurs selectively at the carbonyl-adjacent position, allowing monoalkylation with electrophiles at the α'-position to the triple bond . In contrast, 1,3-diphenylpropynone lacks a methylene spacer, and enolate formation leads to competing O- vs. C-alkylation due to the higher delocalization energy of the propargyl enolate, resulting in lower alkylation yields (typically 50–65% vs. 75–90% for the target compound) .

Organic Synthesis Enolate Chemistry Regioselectivity

1,4-Diphenylbut-3-yn-2-one: Optimal Application Scenarios Based on Verified Differentiation


Precision Cycloaddition Chemistry Requiring Controlled Dienophile Reactivity

The methylene spacer in 1,4-diphenylbut-3-yn-2-one reduces the alkyne's electrophilicity relative to conjugated diynones, enabling controlled Diels-Alder or [3+2] cycloaddition rates. For reaction development labs seeking tunable reactivity without the excess activation of 1,5-diphenyl-1,4-diyn-3-one, this compound offers an intermediate reactivity profile [2].

Analytical Standard for GC-MS Method Calibration of Diphenyl Alkynones

The well-defined, library-verified EI mass spectrum of 1,4-diphenylbut-3-yn-2-one in the Wiley Registry [1] makes it an ideal retention-time and mass-calibration standard when analyzing mixtures containing structurally similar ynones, such as monitoring Sonogashira reaction progress.

Synthetic Building Block in Medicinal Chemistry Lead Optimization

The compound's ability to undergo selective monoalkylation at the α-carbonyl position makes it a preferred intermediate for constructing libraries of 1,4-diphenylbutane derivatives, where maintaining the ynone scaffold for late-stage diversification is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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